Fumitremorgin B
Overview
Description
Mechanism of Action
Fumitremorgin B, also known as Lanosulin, is a mycotoxin produced by various fungi, including Aspergillus fumigatus, Aspergillus caespitosus, Penicillium lanosum, and Penicillium piscarium .
Target of Action
The primary target of this compound is the gamma-aminobutyric acid receptor subunit alpha-1 . This receptor is a component of the heteropentameric receptor for GABA, the major inhibitory neurotransmitter in the vertebrate brain . This compound also functions as a receptor for diazepines and various anesthetics .
Mode of Action
This compound interacts with its targets by binding at a separate allosteric effector binding site . This interaction results in changes in the receptor’s function, affecting the transmission of signals in the nervous system .
Biochemical Pathways
This compound is involved in the endoperoxide formation reaction, converting this compound to verruculogen . This reaction is catalyzed by this compound endoperoxidase (FtmOx1), an α-ketoglutarate-dependent mononuclear non-haem iron enzyme . The molecular oxygen (O2) is incorporated into verruculogen without O–O bond scission .
Pharmacokinetics
This solubility can impact the compound’s bioavailability, as it affects how well the compound can be absorbed and distributed within the body .
Result of Action
This compound has been found to have antifungal activity against a variety of phytopathogenic fungi . It also exhibits potent insect antifeedant activity against armyworm larvae . In addition, this compound is cytotoxic when tested against brine shrimp . It has been found to inhibit the proliferation of U937 and PC3 cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound is associated with certain fungi, which thrive in specific environmental conditions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Fumitremorgin B interacts with various enzymes, proteins, and other biomolecules. It is the first reported α-ketoglutarate-dependent mononuclear non-haem iron enzyme that catalyzes the endoperoxide formation reaction, converting this compound to verruculogen . The molecular oxygen (O2) is incorporated into this process .
Cellular Effects
This compound has been found to have in vitro antifungal activity against a variety of phytopathogenic fungi . It was also found to be lethal to brine shrimp and displayed antifeedant activity towards armyworm larvae . Furthermore, this compound inhibits the proliferation of U937 and PC3 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the α-ketoglutarate-dependent mononuclear non-haem iron enzyme . This enzyme catalyzes the endoperoxide formation reaction, converting this compound to verruculogen . The molecular oxygen (O2) is incorporated into this process .
Dosage Effects in Animal Models
It is known that this compound is toxic to brine shrimp
Metabolic Pathways
This compound is involved in the α-ketoglutarate-dependent mononuclear non-haem iron enzyme pathway . This enzyme catalyzes the endoperoxide formation reaction, converting this compound to verruculogen .
Preparation Methods
Fumitremorgin B is typically isolated from fungal cultures. The fungi are grown on a suitable medium, such as rice, and the compound is extracted and purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . The synthetic route involves the formation of brevianamide F from L-tryptophan and L-proline, followed by a series of enzymatic reactions including prenylation, cyclization, and hydroxylation .
Chemical Reactions Analysis
Fumitremorgin B undergoes several types of chemical reactions:
Scientific Research Applications
Fumitremorgin B has several scientific research applications:
Comparison with Similar Compounds
Fumitremorgin B is part of a larger family of fumitremorgin-type alkaloids, which include tryprostatins, cyclotryprostatins, spirotryprostatins, and verruculogen . Compared to these compounds, this compound is unique due to its specific prenylation pattern and its potent inhibitory activity against BCRP . Similar compounds include:
Properties
IUPAC Name |
1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5/c1-15(2)10-12-28-20-14-17(35-5)8-9-18(20)22-23(28)21(13-16(3)4)30-25(32)19-7-6-11-29(19)26(33)27(30,34)24(22)31/h8-10,13-14,19,21,24,31,34H,6-7,11-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIYXEFMCIRZHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1C(N4C(=O)C5CCCN5C(=O)C4(C3O)O)C=C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fumitremorgin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
12626-17-4 | |
Record name | Fumitremorgin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 - 212 °C | |
Record name | Fumitremorgin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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